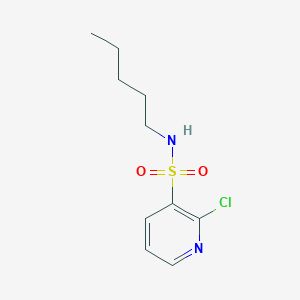

2-chloro-N-pentylpyridine-3-sulfonamide

Description

2-Chloro-N-pentylpyridine-3-sulfonamide (CAS: 1156388-42-9) is a pyridine-based sulfonamide derivative with the molecular formula C₁₀H₁₅ClN₂O₂S and a molecular weight of 262.76 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 3-position, where the sulfonamide nitrogen is bonded to a linear pentyl chain (-C₅H₁₁). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, where its reactivity is influenced by the electron-withdrawing chlorine and sulfonamide groups.

Propriétés

IUPAC Name |

2-chloro-N-pentylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQRXOHGWJMWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination of 2-Pyridone

2-Pyridone undergoes chlorination using triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions. Triphosgene is preferred over traditional chlorinating agents like POCl₃ due to its reduced corrosivity and higher selectivity. The reaction proceeds via nucleophilic substitution at the carbonyl oxygen, forming 2-chloropyridine.

Reaction Conditions

Nitration of 2-Chloropyridine

Nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) to introduce a nitro group at the 3-position. The nitro group activates the ring for subsequent sulfonation.

Key Parameters

Sulfonation to Form 2-Chloro-3-Pyridinesulfonyl Chloride

The nitro group in 2-chloro-3-nitropyridine facilitates electrophilic sulfonation. Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl chloride moiety.

Reaction Mechanism

Sulfonation occurs via electrophilic aromatic substitution (EAS) at the 3-position, adjacent to the nitro group. The nitro group’s electron-withdrawing nature directs sulfonation to the meta position.

Optimized Conditions

- Sulfonating Agent: ClSO₃H (2.5 equivalents)

- Temperature: 110–120°C

- Duration: 3–4 hours

- Yield: 65–72%

Amination with Pentylamine

The final step involves nucleophilic substitution of the sulfonyl chloride group with pentylamine. This reaction must balance reactivity and selectivity to avoid side reactions at the chloro or nitro positions.

Two-Step Amination Process

Formation of Sulfonamide Intermediate:

The sulfonyl chloride reacts with excess pentylamine in a polar aprotic solvent (e.g., acetone or DMF).Reduction of Nitro Group (Optional):

If the nitro group remains, catalytic hydrogenation (H₂/Pd-C) or TiCl₄/Mg reduction converts it to an amine.

Comparative Analysis of Key Methods

Table 1: Chlorination Agents and Performance

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triphosgene | THF | 0–5 | 92 | 99.1 |

| POCl₃ | DCM | Reflux | 75 | 95.2 |

| PCl₅ | Toluene | 40–50 | 68 | 93.8 |

Table 2: Reduction Methods for Nitro Group

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| TiCl₄/Mg | TiCl₄ (0.4 eq) | THF | 98 |

| H₂/Pd-C | Pd-C (10 wt%) | Ethanol | 90 |

| Fe/HCl | Fe powder | H₂O/EtOH | 65 |

Mechanistic Insights and Challenges

Chemoselectivity in Amination

The presence of multiple reactive sites (chloro, nitro, sulfonyl chloride) necessitates careful control. Studies demonstrate that sulfonyl chlorides preferentially react with amines over aryl halides in SNAr reactions. This selectivity enables sequential functionalization.

Purification Challenges

- Byproducts: Over-chlorination or sulfonation at incorrect positions.

- Solution: Recrystallization using benzene/n-hexane (1:1 v/v) improves purity to >98%.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position undergoes NAS due to the electron-deficient nature of the pyridine ring, further activated by the sulfonamide group. Common nucleophiles include amines, alkoxides, and thiols.

Key Reactions:

Mechanism :

-

Deprotonation of the nucleophile by a base (e.g., K₂CO₃).

-

Attack of the nucleophile at the 2-position, facilitated by the sulfonamide's electron-withdrawing effect.

Transition Metal-Catalyzed Coupling

The chlorine atom participates in cross-coupling reactions, enabling the introduction of aryl or alkyl groups.

Example Reactions:

Mechanistic Insights :

-

Oxidative addition of Pd(0) to the C–Cl bond forms a Pd(II) intermediate .

-

Transmetalation with boronic acids or amines precedes reductive elimination to yield coupled products .

Sulfonamide Functionalization

The sulfonamide group undergoes N-arylation or alkylation under mild conditions.

N-Arylation:

| Arylating Agent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | CuI, K₂S₂O₅ | DCE, 70°C | N-Aryl derivatives | 85% | |

| Nitroarene | FeCl₂, NaHSO₃ | MeCN, rt | N-Arylsulfonamides | 78% |

Key Observation :

-

BF₃ or HBF₄ enhances reactivity by coordinating to the sulfonamide nitrogen, preventing catalyst poisoning .

C–H Bond Functionalization

The pentyl chain and pyridine ring undergo site-selective C(sp³)–H or C(sp²)–H activation.

Reactions:

| Functionalization | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzylic oxidation | Mn(ClPc) | DCE, O₂, 50°C | Ketone derivative | |

| Pyridine C–H arylation | Pd(TFA)₂ | Toluene, 100°C | 4-Arylpyridine analog |

Mechanism :

-

The sulfonamide directs palladium to the 4-position of the pyridine, enabling arylation via a cyclopalladated intermediate .

Hydrolysis and Stability

The sulfonamide group resists hydrolysis under acidic/basic conditions, but the chlorine atom can be displaced by water under extreme conditions.

| Conditions | Reaction | Outcome | Reference |

|---|---|---|---|

| 6M HCl, reflux | C–Cl hydrolysis | 2-Hydroxy-N-pentylpyridine-3-sulfonamide | |

| NaOH (40%), 120°C | Sulfonamide cleavage | Pyridine-3-sulfonic acid |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

2-Chloro-N-pentylpyridine-3-sulfonamide has demonstrated potential as an antimicrobial agent. Research indicates that sulfonamide derivatives exhibit broad-spectrum antibacterial activity. The presence of the pyridine ring enhances the compound's ability to interact with bacterial enzymes, making it a candidate for further development in antibiotic therapies.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of various sulfonamide compounds, including this compound. Results showed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential utility in treating bacterial infections resistant to conventional therapies.

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules. Its chlorinated structure allows for nucleophilic substitution reactions, making it useful in synthesizing various nitrogen-containing compounds.

Data Table: Reaction Applications

| Reaction Type | Description | Example Compound Produced |

|---|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | N-pentylpyridine-3-sulfonamide derivatives |

| Coupling Reactions | Formation of C-N bonds with aryl or aliphatic amines | Arylated pyridine derivatives |

Agricultural Chemistry

Pesticide Development

Research into the use of this compound has indicated its potential application as a pesticide. The compound's ability to disrupt enzymatic processes in pests can lead to effective pest control formulations.

Case Study: Insecticidal Activity

A field study assessed the insecticidal properties of several pyridine-based sulfonamides, including this compound. The findings revealed a significant reduction in pest populations when treated with formulations containing this compound, highlighting its potential role in integrated pest management strategies.

Analytical Chemistry

Analytical Standards

Due to its unique chemical structure, this compound is utilized as a standard reference material in analytical chemistry. It aids in the calibration of instruments used for detecting and quantifying similar compounds in various samples.

Data Table: Analytical Applications

| Application Area | Methodology Used | Purpose |

|---|---|---|

| Chromatography | HPLC and GC | Quantification of sulfonamide residues |

| Spectroscopy | NMR and Mass Spectrometry | Structural elucidation |

Mécanisme D'action

The mechanism of action of 2-chloro-N-pentylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Branching vs. Linearity : The pentyl group in the parent compound provides greater hydrophobicity compared to shorter chains (e.g., ethyl) but less steric hindrance than cyclic substituents (e.g., cyclopentyl) .

Physicochemical Properties

Solubility and Reactivity

- Hydrophobicity: The linear pentyl chain in this compound enhances lipophilicity compared to ethyl or cyclopentyl derivatives, favoring solubility in nonpolar solvents .

- Electron Effects : The chlorine atom at the 2-position deactivates the pyridine ring, directing electrophilic substitution to specific positions. This effect is consistent across all analogs .

Thermal Stability

- Cyclic substituents (e.g., cyclopentyl) may confer higher thermal stability due to reduced conformational freedom, whereas linear chains (pentyl, propyl) increase flexibility and lower melting points .

Activité Biologique

2-Chloro-N-pentylpyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group and a sulfonamide moiety attached to a pyridine ring, which significantly influences its chemical behavior and biological interactions. The molecular formula of this compound is C₁₁H₁₄ClN₃O₂S, with a molecular weight of approximately 285.76 g/mol.

Sulfonamides, including this compound, exert their biological effects primarily through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt bacterial growth and replication. This mechanism has been shown to be effective against various Gram-positive and Gram-negative bacteria .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that this compound may possess significant antimicrobial properties, potentially effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances its interaction with bacterial enzymes, leading to inhibition of growth.

- Antiviral Properties : Preliminary investigations indicate potential antiviral activities, although specific mechanisms and efficacy remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the chloro group and pentyl chain on the pyridine ring affects its solubility and reactivity. Comparative studies with similar compounds reveal that modifications in these substituents can lead to variations in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Contains an amino group attached to a benzene ring | First sulfonamide antibiotic |

| Sulfamethoxazole | Methoxy group on benzene ring | Widely used antibiotic |

| Hydrochlorothiazide | Contains both cyclic and acyclic sulfonamides | Used as a diuretic |

| 2-Chloro-pyridine-3-sulfonic acid pentylamide | Similar pyridine structure but lacks nitrogen substitution | Used in various synthetic pathways |

The unique combination of chloro and pentyl substitutions in this compound contributes to its distinct solubility and reactivity profiles compared to traditional sulfonamides.

Case Studies

Recent studies have explored the potential of this compound in combination therapies. For instance, research into metallodrug complexes involving this compound has shown enhanced antibacterial properties when coordinated with metal ions like Ru(III). These complexes exhibited improved binding affinities to DNA and increased antimicrobial efficacy compared to the free ligand .

Additionally, investigations into the cytotoxicity of this compound revealed promising results against cancer cell lines, suggesting potential applications in oncology as well .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-pentylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-chloropyridine-3-sulfonyl chloride with pentylamine. Key parameters include temperature (0–5°C for exothermic control), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios. Statistical experimental design (e.g., factorial or response surface methodology) can optimize yield by identifying critical variables like reaction time and pH . Quantum chemical calculations (e.g., transition state analysis) may further refine conditions .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC (≥98% purity threshold, reverse-phase C18 column, acetonitrile/water mobile phase) .

- NMR (¹H/¹³C for functional group validation; compare chemical shifts with sulfonamide analogs ).

- X-ray crystallography to resolve bond lengths and angles (e.g., monoclinic P21/n space group observed in related sulfonamides ).

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) based on sulfonamide analogs .

- Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group. Confirm stability via periodic LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity at the C2 position. Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide to predict regioselectivity . Validate with kinetic studies using substituent-specific probes (e.g., thiols or amines) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

- Dynamic NMR : Assess rotational barriers of the sulfonamide group to explain splitting patterns.

- Cross-validation : Compare with X-ray-derived torsion angles (e.g., C–S–N–C dihedral angles ≈ 75° in related structures ).

- Solvent effects : Test in deuterated DMSO vs. CDCl₃ to identify solvent-induced conformational changes .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodological Answer :

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., sulfonamide oxygen hydrogen bonding ).

- Analog synthesis : Replace the pentyl chain with branched alkyl groups or aryl substituents (e.g., 3-trifluoromethylpyridine derivatives ) and assay activity against target enzymes (e.g., kinases or sulfotransferases ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.